molecular formula C25H22FNO4 B2945737 3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid CAS No. 2137695-93-1

3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid

Cat. No. B2945737
CAS RN: 2137695-93-1
M. Wt: 419.452
InChI Key: RCUZWRPHGFCVAI-UHFFFAOYSA-N
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Description

The compound “3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid” is an alanine derivative . It is used for scientific research or drug declaration .


Synthesis Analysis

The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers. The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a propanoic acid group via a methoxy carbonyl linkage .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.36 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .

Scientific Research Applications

Peptide Synthesis

This compound is primarily used in the field of peptide synthesis. It serves as a building block for the synthesis of peptides, which are chains of amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group of this compound provides protection for the amino group during the synthesis process . This allows for the selective formation of peptide bonds without unwanted side reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of unnatural amino acids. These modified amino acids can be incorporated into peptides to alter their biological activity, stability, or to serve as probes for studying protein functions . The presence of the Fmoc group facilitates the introduction of these amino acids into peptide chains in a controlled manner.

Organic Synthesis

The compound is also significant in organic synthesis. It can be used as an intermediate for the synthesis of complex organic molecules. Its reactive groups allow for various chemical transformations, enabling the creation of a wide range of organic compounds .

Biochemical Research

In biochemical research, derivatives of this compound are used to study protein interactions and functions. The compound’s ability to mimic certain amino acid structures makes it valuable for creating analogs that can interfere with or enhance protein activity .

Material Science

In material science, this compound’s derivatives can be used to modify the surface properties of materials. For example, they can be grafted onto polymers to create materials with specific functionalities, such as increased biocompatibility or targeted drug delivery capabilities .

Environmental Studies

While direct environmental applications of this compound are not widely reported, its derivatives could potentially be used in environmental biotechnology. For instance, modified peptides containing this compound could be designed to bind to and neutralize environmental toxins .

Analytical Chemistry

In analytical chemistry, this compound can be used to prepare fluorescent probes. The fluorenyl group is known for its fluorescence, which can be harnessed to detect or quantify biological molecules .

Chemical Education

Lastly, this compound is used in chemical education, where it serves as an example of Fmoc-based peptide synthesis. It helps students understand the principles of protecting group strategies and peptide bond formation .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-18-11-9-17(10-12-18)15-27(14-13-24(28)29)25(30)31-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUZWRPHGFCVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137695-93-1
Record name 3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid
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